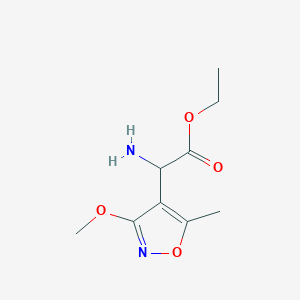
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxy-methyl substituted isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step often involves the use of an amine source, such as ammonia or an amine derivative, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
作用機序
The mechanism of action of Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino group and the isoxazole ring are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Ethyl 2-amino-2-(3-methoxy-5-methylpyrazol-4-yl)acetate: Similar structure but with a pyrazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylthiazol-4-yl)acetate: Similar structure but with a thiazole ring instead of an isoxazole ring.
Ethyl 2-amino-2-(3-methoxy-5-methylpyridine-4-yl)acetate: Similar structure but with a pyridine ring instead of an isoxazole ring.
Uniqueness: Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
ethyl 2-amino-2-(3-methoxy-5-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O4/c1-4-14-9(12)7(10)6-5(2)15-11-8(6)13-3/h7H,4,10H2,1-3H3 |
InChIキー |
IJZOTTCOHBBMFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(ON=C1OC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



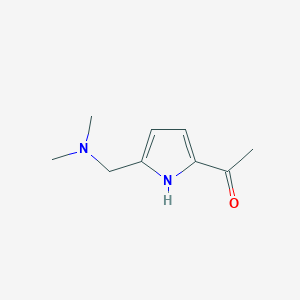
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
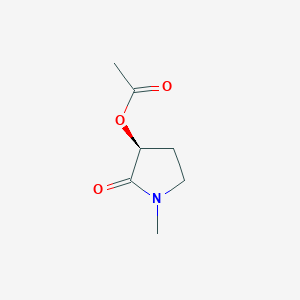
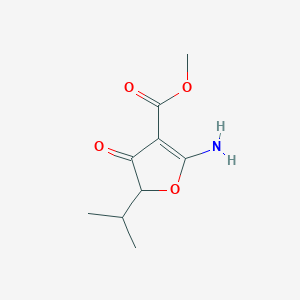
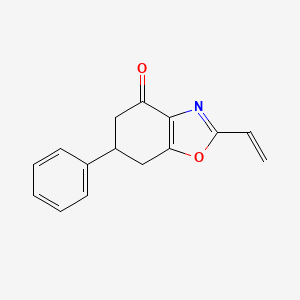

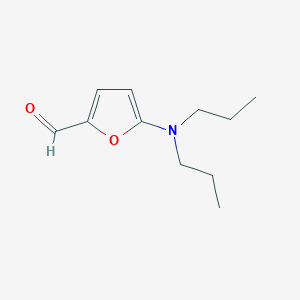

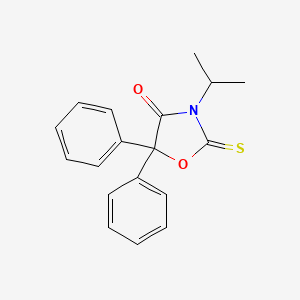
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
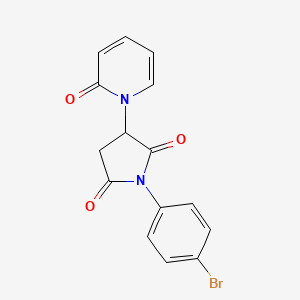
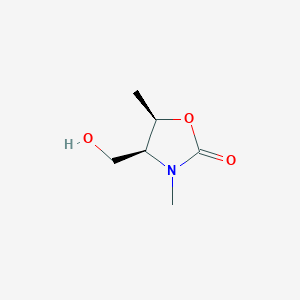
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
